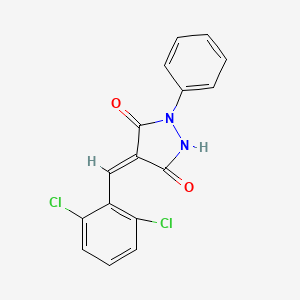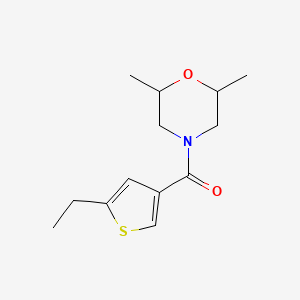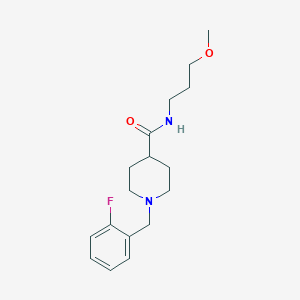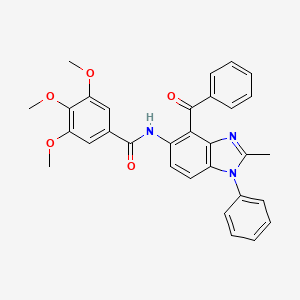
(4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core with a 2,6-dichlorobenzylidene substituent at the 4-position and a phenyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 2,6-dichlorobenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-dichlorobenzylidene aminoguanidine
- 2,6-bis(2,6-dichlorobenzylidene)cyclohexanone
Uniqueness
(4E)-4-(2,6-dichlorobenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both a pyrazolidine-3,5-dione core and a dichlorobenzylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(4E)-4-[(2,6-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-13-7-4-8-14(18)11(13)9-12-15(21)19-20(16(12)22)10-5-2-1-3-6-10/h1-9H,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVJCAPCQJGOBE-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}benzoate](/img/structure/B5163753.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)


![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)
![1-[2-(1-adamantyl)ethoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B5163781.png)

![2-[Butanoyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)

![N'-(2-fluorophenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B5163851.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
